molecular formula C14H16BrN5 B1287815 5-Bromo-3-(3-phenylpiperazin-1-yl)pyrazin-2-amine CAS No. 893612-07-2

5-Bromo-3-(3-phenylpiperazin-1-yl)pyrazin-2-amine

Cat. No.: B1287815
CAS No.: 893612-07-2
M. Wt: 334.21 g/mol
InChI Key: IQNZGGJWXBMSKX-UHFFFAOYSA-N
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Description

5-Bromo-3-(3-phenylpiperazin-1-yl)pyrazin-2-amine is a chemical compound that has garnered significant interest in the scientific community due to its potential therapeutic and environmental applications. This compound features a pyrazine ring substituted with a bromine atom and a phenylpiperazine moiety, making it a versatile molecule for various chemical and biological studies.

Scientific Research Applications

5-Bromo-3-(3-phenylpiperazin-1-yl)pyrazin-2-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(3-phenylpiperazin-1-yl)pyrazin-2-amine typically involves the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Phenylpiperazine Moiety: This step involves nucleophilic substitution reactions where the phenylpiperazine group is introduced to the brominated pyrazine ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactions and the use of automated synthesis equipment to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(3-phenylpiperazin-1-yl)pyrazin-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while substitution reactions can produce various substituted pyrazine derivatives.

Mechanism of Action

The mechanism of action of 5-Bromo-3-(3-phenylpiperazin-1-yl)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-3-ethynylpyrazin-2-amine
  • 5-Bromo-3-(4-methylpiperazin-1-yl)pyrazin-2-amine
  • 5-Bromo-3-(4-phenylpiperazin-1-yl)pyrazin-2-amine

Uniqueness

5-Bromo-3-(3-phenylpiperazin-1-yl)pyrazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylpiperazine moiety enhances its potential as a bioactive compound, making it a valuable molecule for various research applications .

Properties

IUPAC Name

5-bromo-3-(3-phenylpiperazin-1-yl)pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN5/c15-12-8-18-13(16)14(19-12)20-7-6-17-11(9-20)10-4-2-1-3-5-10/h1-5,8,11,17H,6-7,9H2,(H2,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQNZGGJWXBMSKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(N1)C2=CC=CC=C2)C3=NC(=CN=C3N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40587507
Record name 5-Bromo-3-(3-phenylpiperazin-1-yl)pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893612-07-2
Record name 5-Bromo-3-(3-phenylpiperazin-1-yl)pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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